(9E)-Erythromycin 9-(O-Methyloxime) is a derivative of erythromycin, a macrolide antibiotic widely used for treating bacterial infections. This compound is characterized by the presence of a methyloxime group at the 9-position of the erythromycin backbone, which alters its pharmacological properties and enhances its antibacterial activity. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and has been a cornerstone in antibiotic therapy since its discovery.
The compound can be synthesized from erythromycin A through various chemical modifications. Erythromycin A is naturally produced and can also be obtained through fermentation processes involving specific strains of bacteria.
(9E)-Erythromycin 9-(O-Methyloxime) falls under the classification of macrolide antibiotics, which are characterized by a large lactone ring and are effective against a range of Gram-positive and some Gram-negative bacteria. This compound is specifically classified as an oxime derivative due to the presence of the oxime functional group.
The synthesis of (9E)-Erythromycin 9-(O-Methyloxime) typically involves the following steps:
The synthesis process may involve specific conditions such as controlled temperatures, pH adjustments, and reaction times to optimize yields. For example, using polar aprotic solvents can significantly enhance the regioselectivity during methylation reactions .
The molecular structure of (9E)-Erythromycin 9-(O-Methyloxime) can be represented as follows:
The structure consists of a large lactone ring typical of macrolides, with the methyloxime group substituting at the 9-position, which influences both its chemical reactivity and biological activity.
(9E)-Erythromycin 9-(O-Methyloxime) participates in various chemical reactions typical for oximes, including:
The stability of the methyloxime group under physiological conditions is crucial for maintaining its antibacterial efficacy. Research indicates that modifications at this position can significantly alter the compound's interaction with bacterial ribosomes .
The mechanism by which (9E)-Erythromycin 9-(O-Methyloxime) exerts its antibacterial effects involves binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by obstructing peptide bond formation during translation, effectively stalling bacterial growth and replication.
Relevant data on these properties can be obtained through experimental studies or databases like PubChem .
(9E)-Erythromycin 9-(O-Methyloxime) has significant applications in scientific research and pharmaceutical development:
Through these applications, (9E)-Erythromycin 9-(O-Methyloxime) continues to play a vital role in both clinical settings and research laboratories focused on antibiotic development.
Erythromycin A's molecular complexity necessitates precision engineering for selective modification, particularly at the C-9 and C-6 positions. The core challenge lies in differentiating between multiple hydroxyl groups with similar reactivities. Research demonstrates that oxime protection at C-9 fundamentally alters the molecule's electronic and steric profile, enabling unprecedented regiocontrol in subsequent modifications. When a 9-O-substituted erythromycin A oxime serves as the substrate, regioselective methylation at the C-6 hydroxyl group achieves approximately 90% selectivity. This transformation is critically dependent on four factors: the O-protecting group at the 9-oxime, solvent selection, base choice, and methylating reagent [2].
The 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] derivative emerges as the optimal intermediate for synthesizing clarithromycin (6-O-methylerythromycin A), showcasing the strategic importance of tailored protecting groups. The 2-chlorobenzyl group on the oxime nitrogen provides steric hindrance that directs methylation exclusively toward C-6. Computational studies reveal this selectivity arises from conformational constraints that position the C-6 hydroxyl in a solvent-accessible orientation while shielding other hydroxyl groups through intramolecular hydrogen bonding [2] [5]. Similarly, 6-O-methylerythromycin B synthesis achieves 71% overall yield from erythromycin B via analogous regioselective methylation, confirming the broad applicability of this approach [6].
Table 1: Impact of 9-Oxime Protecting Groups on C-6 Methylation Selectivity
| Protecting Group at 9-Oxime | Methylation Yield (%) | C-6 Selectivity (%) |
|---|---|---|
| 2-Chlorobenzyl | 92 | 90 |
| Benzyl | 85 | 82 |
| Methyl | 78 | 75 |
| Unprotected oxime | <10 | <10 |
The oximation reaction at erythromycin's C-9 carbonyl represents a stereochemical pivot point, generating either the biologically relevant (9E) or inactive (9Z) isomer. Traditional solution-phase oximation using hydroxylamine hydrochloride in alcoholic solvents yields variable E/Z ratios (typically 60:40 to 70:30) due to reversible imine formation. This equilibrium complicates isolation of the desired (9E)-isomer essential for antibacterial activity [3]. Modern stereoselective approaches leverage advanced physical techniques:
The molecular basis for stereoselectivity involves polytopal rearrangement during the addition-elimination mechanism. Quantum chemical calculations of reaction intermediates (RI) reveal four energetically distinct conformers. The lowest-energy transition state positions the methoxy group anti to the macrolide ring, favoring (E)-formation with a ΔG difference of 2.8 kcal/mol over the (Z)-pathway [3]. For (9E)-Erythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime] (CAS: 425365-64-6), these methods provide C42H78N2O16 with defined E-stereochemistry [1] [10].
Table 2: Stereoselectivity in (9E)-Erythromycin Oxime Synthesis
| Synthetic Method | Conditions | Reaction Time | E/Z Ratio |
|---|---|---|---|
| Conventional heating (EtOH) | 80°C, K2CO3 | 12 hours | 70:30 |
| Dry mechanochemical | Room temperature, ball mill | 60 minutes | 95:5 |
| LAG (Ethanol-assisted) | Room temperature | 15 minutes | >99:1 |
| Microwave irradiation | DMF, 100°C | 10 minutes | >98:2 |
| Microwave irradiation | DMF, 60°C | 30 minutes | 85:15 |
The reaction medium critically dictates efficiency in methyloxime installation and subsequent modifications. Polar aprotic solvents are indispensable for C-6 methylation following oxime protection, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) demonstrating superior performance over tetrahydrofuran or dichloromethane. In DMF, methylation yields exceed 85% due to enhanced anion solvation that increases nucleophilicity of the C-6 alkoxide. Conversely, protic solvents like methanol promote proto-dehalogenation of methyl iodide, reducing yields below 40% [2] [8].
Catalytic systems further optimize functionalization:
Recent advances emphasize green solvent alternatives. Cyclopentyl methyl ether enables 78% yield in O-methyloxime formation with 95% E-selectivity, offering lower toxicity than DMF. Similarly, 2-methyltetrahydrofuran facilitates efficient phase separation during workup, reducing purification losses by 20% compared to traditional solvents [8] [9].
Erythromycin A contains five hydroxyl groups and one dimethylamino group, requiring orthogonal protection schemes during C-9 oxime modification. The carbamate protecting groups dominate due to their stability under diverse reaction conditions and selective deprotection profiles:
For hydroxyl protection during C-9 oximation:
The strategic sequence employs Boc protection on the desosamine amine first, followed by benzylidene protection of the C-11/C-12 diol, leaving the C-6 hydroxyl exposed for methylation after oxime formation. This approach enabled 92% yield in glycosylation of erythronolide derivatives during total synthesis [5] [8].
Table 3: Protecting Group Applications in Erythromycin Oxime Synthesis
| Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with Oximation |
|---|---|---|---|---|
| Desosamine amine | Boc | Boc₂O, Et₃N | TFA/DCM (1:1) | Stable |
| Cladinose sugar OH | Cbz | CbzCl, NaOH | H₂/Pd-C (10%) | Stable |
| C-11, C-12 diol | Benzylidene | PhCH(OCH₃)₂, TsOH | 80% AcOH/H₂O | Stable |
| C-6 hydroxyl | None | - | - | Targeted for methylation |
| C-4" hydroxyl | TBDMS | TBDMSCl, imidazole | TBAF/THF | Stable |
The synthetic efficiency of (9E)-Erythromycin 9-(O-methyloxime) production depends critically on reaction sequence design:
Microwave-assisted OPSS exemplifies process intensification: Sequential addition of O-methylhydroxylamine (110°C, 5 min) followed by methyl iodide/DBU (80°C, 10 min) delivers (9E)-6-O-methylerythromycin 9-(O-methyloxime) in 82% isolated yield. The energy profile shows a 70% reduction in cumulative energy demand compared to conventional stepwise synthesis. Limitations arise in scalability beyond 100-gram batches due to microwave penetration depth constraints [3] [9].
The convergent synthesis strategy pioneered in macrolide total synthesis offers an alternative: Preparing the C-1–C-10 and C-11–C-15 segments separately with orthogonal protections (Boc on amine, benzylidene on diol), then coupling before deprotection/oximation. While requiring 15 linear steps, this approach achieves 45% overall yield for multigram batches, demonstrating superior atom economy for industrial-scale production [5] [9].
Table 4: Synthesis Route Comparison for (9E)-Erythromycin 9-(O-Methyloxime)
| Synthetic Approach | Number of Steps | Overall Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Classical stepwise | 4 | 60-65 | 18-24 hours | Purification at each step |
| One-Pot Stepwise (OPSS) | 2 (1 vessel) | 75 | 6-8 hours | Reduced solvent use, higher throughput |
| Microwave-accelerated OPSS | 2 (1 vessel) | 82 | 15-30 minutes | Ultra-fast, energy efficient |
| Convergent total synthesis | 15 | 45 | 1 week | Maximum stereochemical control |
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6